![molecular formula C14H24Si B14310842 [(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane CAS No. 119297-21-1](/img/structure/B14310842.png)
[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane typically involves the reaction of bicyclo[4.3.1]dec-3-en-10-ylidene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
[ \text{Bicyclo[4.3.1]dec-3-en-10-ylidene} + \text{Trimethylsilyl chloride} \rightarrow \text{(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
科学的研究の応用
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects in various chemical reactions.
類似化合物との比較
Similar Compounds
Uniqueness
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is unique due to its specific combination of a bicyclic structure and a trimethylsilyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
特性
CAS番号 |
119297-21-1 |
|---|---|
分子式 |
C14H24Si |
分子量 |
220.42 g/mol |
IUPAC名 |
10-bicyclo[4.3.1]dec-3-enylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C14H24Si/c1-15(2,3)11-14-12-7-4-5-8-13(14)10-6-9-12/h4-5,11-13H,6-10H2,1-3H3 |
InChIキー |
RVGJQHLWNBWGOB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=C1C2CCCC1CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)


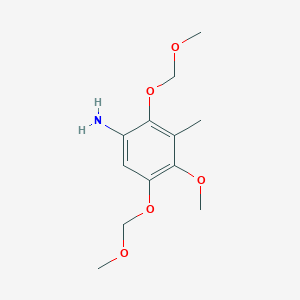
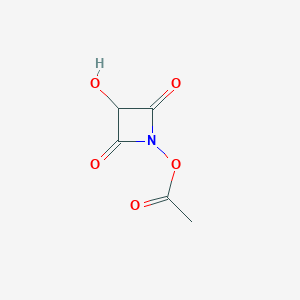
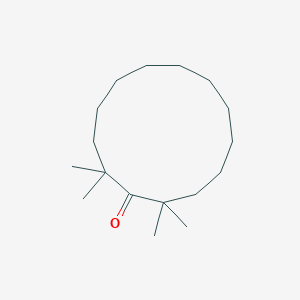

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)

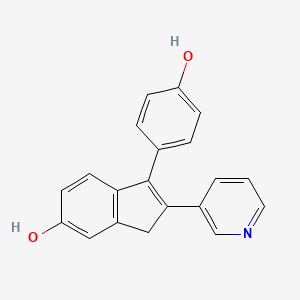
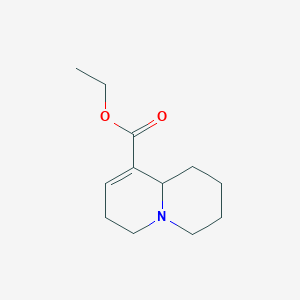
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
